N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that features a bipyridine core, a methoxy group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the coupling of bipyridine derivatives with sulfonamide precursors. Common synthetic methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of bipyridine with a halogenated sulfonamide in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses a stannane derivative of bipyridine and a halogenated sulfonamide.
Negishi Coupling: This method involves the use of a zinc reagent derived from bipyridine and a halogenated sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative .
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine core can chelate metal ions, forming stable complexes that can modulate various biochemical pathways . The sulfonamide moiety can interact with enzymes and receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in material science and catalysis.
2,3’-Bipyridine: Known for its use in selective cyclooxygenase-2 inhibitors.
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to its combination of a bipyridine core, a methoxy group, and a sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-14-5-6-18(25-2)19(8-14)26(23,24)22-11-15-9-17(13-21-10-15)16-4-3-7-20-12-16/h3-10,12-13,22H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNMMPRGKHXSBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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